4-Bromo-2-chlorobenzonitrile
Overview
Description
4-Bromo-2-chlorobenzonitrile is a useful research compound. Its molecular formula is C7H3BrClN and its molecular weight is 216.46 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure and Molecular Interactions
- The molecular structure of 4-bromo-2,6-dichlorobenzonitrile is characterized by its normal configuration, with a notable feature in crystal packing being the short distance between nitrogen and bromine in adjacent molecules. This aspect suggests an interaction between the Lewis base (CN) and the Lewis acid (Br) (Britton, 1997).
Bending Properties in Halobenzonitrile Crystals
- Studies on 4-bromobenzonitrile reveal its plastic bending nature, which contrasts with other halobenzonitriles. This property is attributed to the molecular interactions within the crystal structure and its alignment along the bending axis (Veluthaparambath et al., 2022).
Thermodynamic Properties and Polymorphism
- Thermodynamic analysis of chlorobenzonitrile isomers, including 4-chlorobenzonitrile, focuses on polymorphism and pseudosymmetry in crystalline packing. This study is significant in understanding the strength of intermolecular CN···Cl interactions (Rocha et al., 2014).
Synthesis Processes
- A synthesis process for 4-Bromo-2-chlorotoluene, derived from 4-bromo-2-nitrotoluene, has been reported, emphasizing improvements in the diazotization-Sandmeyer reaction (Xu, 2006).
Cycloaddition Reactions
- 4-Chlorobenzonitrile oxide's reactivity and regiochemistry in cycloaddition reactions with various dipolarophiles have been analyzed. This involves understanding the reaction mechanisms using density functional theory (Bakavoli et al., 2013).
Halogen Bond Influence in Solid Solutions
- The influence of halogen bonds in the packing preferences of solid solutions of isomeric compounds, such as 4-bromo-2-chloro benzoic acid, was investigated, showing variations in charge density distribution and the directional influence of halogen-bonded motifs (Pramanik et al., 2017).
Mechanism of Action
Target of Action
4-Bromo-2-chlorobenzonitrile is primarily used as an intermediate in organic synthesis and as a ligand in transition metal complexes . The specific targets of this compound can vary depending on the final product that it is being used to synthesize.
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, the bromine atom on the benzene ring can be replaced with a phenyl or alkyl group through a Suzuki coupling reaction . Additionally, the bromine atom can be easily converted into a boron unit, which can then undergo various reactions for further derivatization . The cyano group on the benzene ring can also be easily converted into a carboxyl, amide, or amino group .
Safety and Hazards
4-Bromo-2-chlorobenzonitrile is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Biochemical Analysis
Biochemical Properties
It is known that benzylic halides, such as 4-Bromo-2-chlorobenzonitrile, typically react via an SN2 pathway . This suggests that this compound could interact with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions .
Molecular Mechanism
It is known that the compound can undergo free radical reactions . In these reactions, a bromine atom is lost, leaving behind a radical that can interact with other molecules . This suggests that this compound could exert its effects at the molecular level through radical-mediated reactions.
Properties
IUPAC Name |
4-bromo-2-chlorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQBMZNSJPVADT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426651 | |
Record name | 4-Bromo-2-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154607-01-9 | |
Record name | 4-Bromo-2-chlorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154607-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-chlorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154607019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-2-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-chlorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.204.043 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Bromo-2-chlorobenzonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4RU59Z8YM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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